molecular formula C7H14 B095408 cis-2-Methyl-3-hexene CAS No. 15840-60-5

cis-2-Methyl-3-hexene

Cat. No. B095408
CAS RN: 15840-60-5
M. Wt: 98.19 g/mol
InChI Key: IQANHWBWTVLDTP-WAYWQWQTSA-N
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Description

“Cis-2-Methyl-3-hexene” is a chemical compound with the molecular formula C7H14 . It is also known by its IUPAC name "(3Z)-2-methylhex-3-ene" . The molecule contains a total of 20 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .


Synthesis Analysis

The synthesis of cis-2-Methyl-3-hexene or similar compounds often involves multi-step pathways. For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .


Molecular Structure Analysis

The molecular structure of cis-2-Methyl-3-hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of cis-2-Methyl-3-hexene is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of cis-2-Methyl-3-hexene is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involving cis-2-Methyl-3-hexene or similar compounds can be complex. For example, the oxidation of alkenes can lead to the production of an oxacyclopropane ring, also known as an epoxide ring . This ring can be further opened by reaction to form anti vicinal diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-2-Methyl-3-hexene include its molecular formula C7H14, average mass 98.186 Da, and monoisotopic mass 98.109550 Da .

Scientific Research Applications

  • Catalytic Processes : The dimerization of propylene over nickel oxide-silica-alumina catalysts results in various hexene isomers, including cis-2-hexene. This process, studied by Imai, Hasegawa, and Uchida (1968), highlights the potential for catalytic conversion of simpler hydrocarbons into more complex structures (Imai, Hasegawa, & Uchida, 1968).

  • Isomerization on Zeolites : Abbot, Corma, and Wojciechowski (1985) explored the isomerization of 1-hexene on H-ZSM-5 zeolite, producing cis- and trans-2-hexene as principal products. This research demonstrates the role of zeolites in the isomerization of hydrocarbons (Abbot, Corma, & Wojciechowski, 1985).

  • Synthesis of Renewable Fuels : Harvey and Quintana (2010) developed an efficient method for dimerizing 2-ethyl-1-hexene, a renewable feedstock, into C16H32 hydrocarbons. This process involves isomerization to cis- and trans-3-methyl-2-heptene, relevant to the understanding of cis-2-Methyl-3-hexene's role in renewable fuel synthesis (Harvey & Quintana, 2010).

  • Radical Cation Structures : The structure of trans- and cis-3-hexene radical cations, relevant to the understanding of cis-2-Methyl-3-hexene's radical chemistry, was studied by Sjöqvist, Shiotani, and Lunda (1990) using ESR and computational methods (Sjöqvist, Shiotani, & Lunda, 1990).

  • Photocatalytic Oxidation : Photocatalytic oxidation of 2-hexene on titanium dioxide was investigated by Ohno et al. (1998), where different isomers of hexene, including cis-2-hexene, yielded different epoxides under specific conditions (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998).

  • Gas Phase Molecular Structures : Hemelrijk, Enden, and Geise (1981) investigated the molecular structures of cis-3-hexene and trans-3-hexene in the gas phase, providing insights into the structural properties relevant to cis-2-Methyl-3-hexene (Hemelrijk, Enden, & Geise, 1981).

  • Isomerization Over Catalysts : The isomerization of 1-hexene on sulfated mesoporous Ta oxide, yielding trans/cis-2-hexene, was studied by Rao, Kang, and Antonelli (2008). This research is relevant for understanding the catalytic processes involving hexene isomers (Rao, Kang, & Antonelli, 2008).

  • Rotational Isomerism in Polybutadienes : Shimanouchi, Abe, and Alaki (1971) studied rotational isomerism in model compounds of polybutadienes, including cis-2-hexene, to understand the stable conformations in related polymers (Shimanouchi, Abe, & Alaki, 1971).

Mechanism of Action

The reaction mechanism often involves a concerted reaction with a four-part, circular transition state . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring .

Safety and Hazards

Safety measures should be taken when handling cis-2-Methyl-3-hexene or similar compounds. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The study of cis-2-Methyl-3-hexene and similar compounds continues to be a topic of interest in the field of organic chemistry. Future research may focus on further understanding the synthesis pathways, reaction mechanisms, and potential applications of these compounds .

properties

IUPAC Name

(Z)-2-methylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANHWBWTVLDTP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015952
Record name (3Z)-2-Methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Methyl-3-hexene

CAS RN

15840-60-5
Record name 3-Hexene, 2-methyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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